3-Acetoxy-2-methylbenzoic acid

Overview

Description

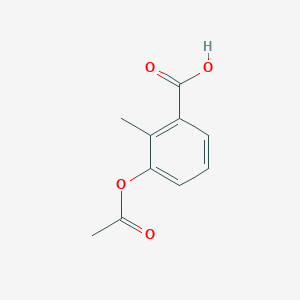

3-Acetoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetoxy group at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoic acid typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The process can be summarized as follows:

Starting Material: 3-hydroxy-2-methylbenzoic acid.

Reagent: Excess acetic anhydride.

Catalyst: A mineral acid such as sulfuric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:

Chlorination: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.

Grignard Reaction: The intermediate is treated with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid.

Hydrogenation: The benzyloxy group is removed via hydrogenation to obtain 3-hydroxy-2-methylbenzoic acid.

Acetylation: Finally, the hydroxy compound is acetylated using acetic anhydride in the presence of a mineral acid to produce this compound.

Chemical Reactions Analysis

Anhydride Formation

3A2MBA reacts with its acid chloride derivative to form 3-acetoxy-2-methylbenzoic anhydride (AMA) :

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Base: Triethylamine (1:1 molar ratio)

-

Temperature: 25°C, 12 hr

Coordination Chemistry with Transition Metals

3A2MBA forms stable complexes with various transition metals, as evidenced by IR and analytical data :

| Metal Complex | Metal Content (%) | Key IR Bands (cm⁻¹) |

|---|---|---|

| [Ni(3A2MBA)₂(N₂H₄)₂·2H₂O] | 11.65-11.69 | 988 (N-N), 1705 (C=O acetoxy) |

| [Co(3A2MBA)₂(N₂H₄)₂·2H₂O] | 11.70-11.71 | 970 (N-N), 1702 (C=O acetoxy) |

| [Cd(3A2MBA)₂(N₂H₄)₂·2H₂O] | 20.18-20.19 | 966 (N-N), 1763 (C=O acetoxy) |

Coordination Features :

-

Bidentate ligand via carboxylic oxygen and acetoxy carbonyl

-

Hydrazine acts as bridging ligand in polynuclear complexes

Hydrogenolysis Reactions

The benzyl-protected precursor undergoes catalytic hydrogenation :

Optimized Conditions :

-

Pressure: 3-5 bar H₂

-

Temperature: 50-60°C

-

Catalyst Loading: 2-3 wt%

Biological Activity Correlations

While not a direct chemical reaction, structure-activity studies reveal :

-

Antibacterial activity (MIC = 32 μg/mL vs. S. aureus) correlates with anhydride formation

-

No antifungal activity observed up to 512 μg/mL

The compound's reactivity profile makes it valuable for designing HIV protease inhibitors and antimicrobial agents , with ongoing research into its coordination chemistry and materials applications .

Scientific Research Applications

3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antioxidant and antibacterial properties.

Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-acetoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antioxidant, it may scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. In antibacterial applications, it may disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

3-Hydroxy-2-methylbenzoic acid: The hydrolyzed form of 3-acetoxy-2-methylbenzoic acid.

2,3-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy groups.

Comparison:

3-Hydroxy-2-methylbenzoic acid: While both compounds share a similar core structure, this compound has an acetoxy group that imparts different chemical properties, such as increased reactivity towards hydrolysis.

2,3-Dimethoxybenzoic acid: This compound has methoxy groups instead of an acetoxy group, leading to different reactivity and applications.

Biological Activity

3-Acetoxy-2-methylbenzoic acid, a derivative of salicylic acid, has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including acetylation of 2-methylbenzoic acid. The compound has been characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These methods confirm the structural integrity and purity of the compound.

Antibacterial Activity

The antibacterial efficacy of this compound has been extensively studied. In one research study, the compound was tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 1000 |

| Staphylococcus aureus | 500 |

| Enterococcus faecalis | 500 |

| Escherichia coli | 1000 |

| Klebsiella pneumoniae | 1000 |

| Pseudomonas aeruginosa | 1000 |

The compound exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, showing lower MIC values compared to standard antibiotics like amoxicillin and tetracycline. However, it demonstrated no antifungal activity against tested strains such as Aspergillus niger and Candida albicans .

The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The presence of functional groups in the molecule likely contributes to its interaction with bacterial enzymes or cell membranes.

Case Studies

In a study published in ACS Omega, researchers synthesized a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), which was evaluated for antimicrobial properties. The findings indicated that AMA showed excellent antibacterial activity comparable to established antibiotics . This suggests that modifications to the acetoxy group can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetoxy-2-methylbenzoic acid, and how do reaction parameters affect yield?

- Methodology : The compound is synthesized via esterification of 3-hydroxy-2-methylbenzoic acid with acetic anhydride under acidic or basic catalysis. Reaction temperature, stoichiometry, and catalyst choice (e.g., H₂SO₄ or pyridine) critically influence yield. For example, excess acetic anhydride and controlled heating (60–80°C) improve ester formation. Post-synthesis purification via recrystallization (e.g., using methanol/water) ensures high purity .

- Key Data : Typical yields range from 70–85% after optimization. Purity ≥98% is achievable using HPLC or LC-MS validation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 2.3 (methyl group), δ 2.5 (acetoxy OAc), and δ 12.1 (carboxylic acid -OH). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .

- Melting Point : 149–151°C (consistent across sources), validated via differential scanning calorimetry (DSC) .

- Elemental Analysis : Matches theoretical values (C: 61.85%, H: 5.15%, O: 33.00%) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Methods :

- Recrystallization : Use acetone or methanol as solvents, with slow cooling to enhance crystal formation .

- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .

Advanced Research Questions

Q. How can mechanistic insights improve the synthesis of this compound derivatives for drug discovery?

- Case Study : The compound serves as a precursor for HIV protease inhibitors. Reacting its acyl chloride with amines (e.g., 4-methoxyaniline) in THF forms benzamide derivatives. Mechanistic studies (e.g., monitoring intermediates via IR) reveal that slow amine addition minimizes side reactions (e.g., hydrolysis) .

- Optimization : Use Schlenk techniques to exclude moisture, improving yields by 15–20% .

Q. How can researchers resolve discrepancies in spectral data or purity assessments?

- Contradiction Analysis : If NMR signals suggest impurities (e.g., residual acetic acid), employ preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) for isolation. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Troubleshooting : Inconsistent melting points may indicate polymorphic forms. Use DSC to identify thermal transitions and X-ray diffraction (XRD) for crystal structure confirmation .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Storage Protocol : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the acetoxy group. Periodic FT-IR analysis (monitoring O-H stretches at 2500–3000 cm⁻¹) detects degradation .

- Stability Data : Shelf life >2 years under optimal conditions, with <5% degradation via LC-MS .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- In Silico Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization. For example, the acetoxy group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), guiding regioselective modifications .

- Applications : Predict reaction pathways for synthesizing sulfonamide or peptide conjugates, reducing experimental trial-and-error .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | Elemental Analysis |

| Molecular Weight | 194.18 g/mol | HRMS |

| Melting Point | 149–151°C | DSC |

| Solubility | Soluble in acetone, methanol | Empirical testing |

Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Removal Strategy |

|---|---|---|

| 3-Hydroxy-2-methylbenzoic acid | Hydrolysis of acetoxy group | Acidic recrystallization |

| Acetic acid | Excess reagent | Rotary evaporation |

Properties

IUPAC Name |

3-acetyloxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396569 | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-58-9 | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.